![molecular formula C14H17N3 B5637349 1,2,3,4,8-pentamethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5637349.png)

1,2,3,4,8-pentamethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heterocyclic compounds, such as pyrrolopyridazines and their derivatives, represent a significant class of organic compounds with a wide range of chemical and biological properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

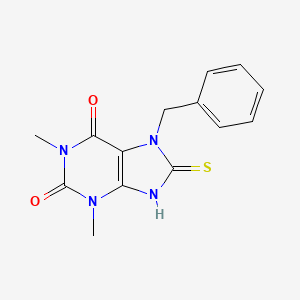

Synthesis Analysis

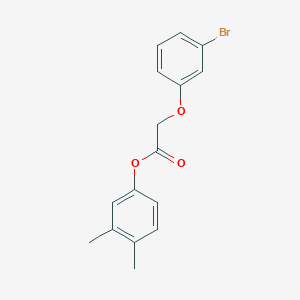

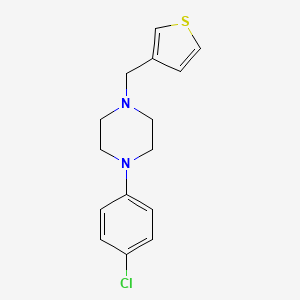

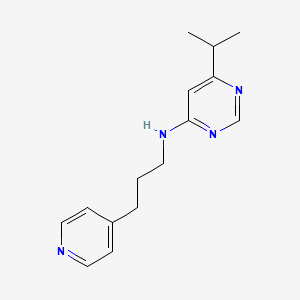

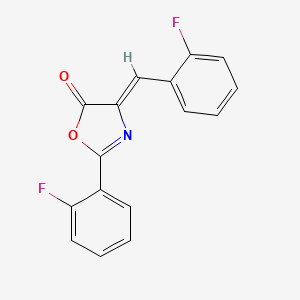

The synthesis of pyrrolopyridazine derivatives can involve several strategies, including 1,3-dipolar cycloaddition reactions, palladium-catalyzed amidation of chloroamino-heterocycles, and cyclization of pyridazine with dipolarophiles. For example, the 1,3-dipolar cycloaddition reaction between mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides and acetylenic dipolarophiles has been utilized for the synthesis of highly fluorescent pyrrolo[1,2-b]pyridazines (Dumitrascu et al., 2008).

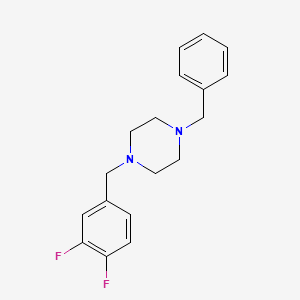

Molecular Structure Analysis

Computational studies, including semi-empirical and ab initio methods, have been employed to study the lactam-lactim tautomerism and the molecular structure of pyrazolopyridazine derivatives, providing insights into their electronic structure and reactivity (Sanyal & Badami, 2006).

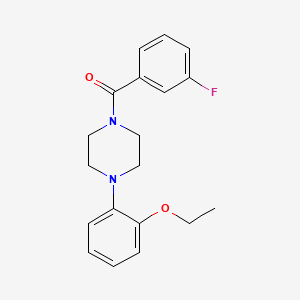

Chemical Reactions and Properties

Pyrrolopyridazine derivatives undergo various chemical reactions, including electrophilic substitutions, which allow for the synthesis of mono, di, tri, or tetrasubstituted derivatives under different conditions (Zupan et al., 1971). These reactions enable the functionalization and modification of the core structure, influencing the chemical properties of these compounds.

Physical Properties Analysis

The physical properties of pyrrolopyridazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of substituents and the molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations and material science.

Chemical Properties Analysis

The chemical properties of pyrrolopyridazines, including reactivity, stability, and electronic properties, are crucial for their functional applications. The electron-deficient nature of certain pyrrolopyridazine derivatives makes them suitable as electron acceptors in donor-acceptor type conjugated polymers for electrochromic materials (Ye et al., 2014).

Propiedades

IUPAC Name |

3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-8-6-12-14-11(4)16(5)10(3)13(14)9(2)15-17(12)7-8/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFNKEZMOWBEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C1)C3=C(N(C(=C3C(=N2)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,8-pentamethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)

![N-[rel-(3R,4S)-1-(4,6-dimethyl-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B5637294.png)

![N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5637300.png)

![2-(3-methoxypropyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637316.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5637326.png)

![7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5637338.png)

![2-chloro-4-[6-(trifluoromethyl)pyridin-3-yl]benzamide](/img/structure/B5637344.png)